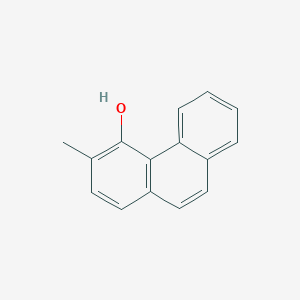

3-Methyl-4-phenanthrenol

Description

Properties

Molecular Formula |

C15H12O |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

3-methylphenanthren-4-ol |

InChI |

InChI=1S/C15H12O/c1-10-6-7-12-9-8-11-4-2-3-5-13(11)14(12)15(10)16/h2-9,16H,1H3 |

InChI Key |

GQORFPHHAIHJFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Differences

Key structural analogs include monocyclic methyl-substituted phenols and nitrophenols. A comparative analysis is provided below:

Key Observations :

- Aromatic System: this compound’s phenanthrene backbone confers greater hydrophobicity and UV absorption compared to monocyclic analogs.

- Substituent Effects: Nitro groups (-NO₂) in nitrophenols significantly increase acidity (electron-withdrawing), while methyl groups (-CH₃) are electron-donating, reducing acidity.

Acidity and Reactivity

The gas-phase acidity of 3-Methyl-4-nitrophenol is 348.5 ± 8.4 kJ/mol, as determined by Fujio et al. (1981) using mass spectrometry. In contrast, the acidity of this compound is expected to be weaker due to:

Electron-donating methyl group : Stabilizes the conjugate base less effectively than nitro groups.

Extended conjugation : The phenanthrene system may delocalize the negative charge, but steric hindrance from the fused rings could limit solvation.

Reactivity Trends :

- Nitrophenols (e.g., 3-Methyl-4-nitrophenol) undergo nucleophilic substitution at the nitro position.

- This compound’s hydroxyl group may participate in electrophilic aromatic substitution, favoring reactions at electron-rich positions of the phenanthrene system.

Physical Properties

| Property | This compound | 3-Methyl-4-nitrophenol | 4-Methyl-2-nitrophenol |

|---|---|---|---|

| Molecular Weight | 208.25 | 153.14 | 153.14 |

| Solubility | Low (aromatic PAH) | Moderate in polar solvents | Low (steric hindrance) |

| Melting/Boiling Pt | Not reported | High (due to -NO₂) | High |

Notes:

- The phenanthrenol’s larger size and aromaticity suggest lower solubility in water compared to nitrophenols.

- Nitrophenols exhibit higher melting points due to strong intermolecular hydrogen bonding and dipole interactions.

Preparation Methods

Chiral Auxiliary-Mediated Enantioresolution

A landmark method developed by TCI Chemicals employs (1S,2R,4R)-(–)-2,10-camphorsultam as a chiral resolving agent to separate enantiomers of tetrahydro-3-methyl-4-phenanthrenol derivatives. The process involves:

-

Amide Formation : Reaction of the racemic carboxylic acid precursor with camphorsultam chloride under basic conditions to form diastereomeric amides.

-

Diastereomer Separation : Crystallization or chromatographic separation (e.g., silica gel HPLC with benzene/ethyl acetate eluent) achieves baseline resolution (∆Rf = 0.12).

-

Reductive Cleavage : Treatment with LiAlH4 reduces the amide bond to yield enantiopure primary alcohols.

-

Oxidation : Conversion to the target phenol via controlled oxidation, preserving stereochemical integrity.

This method achieves >97% enantiomeric excess (ee) and is notable for producing single crystals suitable for X-ray crystallography, enabling unambiguous absolute configuration determination.

Advanced Catalytic Systems and Reaction Optimization

Protective Group Strategies

Esterification of phenolic hydroxyl groups (e.g., using triphosgene) prior to alkylation prevents unwanted oxidation or electrophilic quenching. Subsequent alkaline hydrolysis (50–90°C, NaOH/MeOH) efficiently regenerates the free phenol, achieving yields >70% in model systems.

Analytical and Characterization Data

Table 1: Comparative Performance of Synthetic Methods

Table 2: Optimization of Isopropylation Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Isomer Ratio (Target:Byproduct) |

|---|---|---|---|---|

| AlCl3 | CH2Cl2 | 5 | 93.2 | 95:5 |

| ZnCl2 | Petroleum ether | 20 | 85.0 | 88:12 |

Q & A

Q. How is 3-Methyl-4-phenanthrenol synthesized in laboratory settings?

Synthesis typically involves cross-coupling reactions or multi-step protocols. For example, a palladium-catalyzed Suzuki-Miyaura coupling can be employed using arylboronic acids and halogenated phenanthrene precursors under inert conditions (e.g., Schlenk tube with argon purging). Reaction parameters include 85°C for 36 hours in a toluene/water/ethanol solvent system, followed by purification via flash chromatography (n-pentane:DCM gradient). Structural confirmation is achieved through ¹H/¹³C NMR and HRMS . Alternative methods may use commercially available hydroxyacetophenone derivatives as starting materials for multi-step synthesis .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Chromatography : HPLC or GC with standard reference solutions (e.g., 50 mg/L in toluene for environmental analysis) .

- Spectroscopy : ¹H/¹³C NMR for functional group identification and HRMS for molecular weight validation .

- Crystallography : Single-crystal X-ray diffraction, if crystallizable, to resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound?

Q. How is this compound utilized in environmental research?

It serves as a reference standard in environmental analysis, particularly for detecting polycyclic aromatic hydrocarbon (PAH) derivatives in complex matrices (e.g., soil, water). Standard solutions (50 mg/L in toluene) enable calibration of GC/MS or HPLC systems for trace-level quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Cross-validate data using orthogonal methods:

- Compare melting points via differential scanning calorimetry (DSC) and literature values.

- Replicate solubility studies in polar/non-polar solvents using UV-Vis spectroscopy.

- Validate spectral data (NMR, IR) against computational simulations (DFT) .

Q. What experimental design considerations are vital for studying degradation pathways of this compound?

- Variables : pH, temperature, UV exposure, and microbial activity.

- Analytical Workflow : Use isotopically labeled analogs (e.g., ¹³C) for tracking degradation intermediates via LC-HRMS.

- Controls : Include abiotic controls (e.g., autoclaved samples) to distinguish biotic vs. abiotic degradation .

Q. What challenges arise in quantifying trace levels of this compound, and how are they mitigated?

- Matrix Interference : Use solid-phase extraction (SPE) or QuEChERS for sample cleanup.

- Detection Limits : Optimize GC/MS parameters (e.g., electron impact ionization) or employ tandem MS (MS/MS) for enhanced sensitivity.

- Calibration : Prepare standard curves with matrix-matched blanks to account for signal suppression/enhancement .

Q. How can synthetic yields of this compound be optimized?

- Catalyst Screening : Test palladium ligands (e.g., PPh₃ vs. XPhos) to enhance coupling efficiency.

- Solvent Optimization : Evaluate mixed solvents (e.g., DMF/H₂O) for improved solubility.

- Reaction Monitoring : Use TLC or in-situ IR to identify intermediate stages and adjust reaction times .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data for this compound?

- Assay Variability : Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity.

- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across independent labs using standardized protocols.

- Metabolite Screening : Check for in situ metabolite formation (e.g., hydroxylated derivatives) that may influence activity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.